![molecular formula C28H25NO5 B413082 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B413082.png)
1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a fused aromatic ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core anthracene structure, followed by the introduction of methoxy groups and the formation of the epipyrroloanthracene framework. Key reagents and conditions include:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Cyclization: Formation of the fused ring system through cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Methyl 3,4-dimethoxybenzoate: A simpler compound with similar methoxy groups but lacking the complex fused ring system.
Methyl-4-(dimethoxymethyl)-benzoate: Another related compound with methoxy groups and a benzoate structure.
Uniqueness
1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its intricate fused ring system and multiple methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and reactivity make it a valuable compound for various scientific investigations.
属性
分子式 |
C28H25NO5 |
|---|---|
分子量 |
455.5g/mol |
IUPAC 名称 |
1-(dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C28H25NO5/c1-32-17-14-12-16(13-15-17)29-25(30)23-22-18-8-4-6-10-20(18)28(24(23)26(29)31,27(33-2)34-3)21-11-7-5-9-19(21)22/h4-15,22-24,27H,1-3H3 |
InChI 键 |
TYSMJYNWIQTTGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B413000.png)
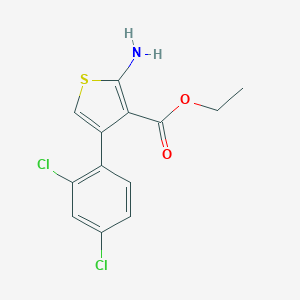
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B413003.png)
![4-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B413006.png)
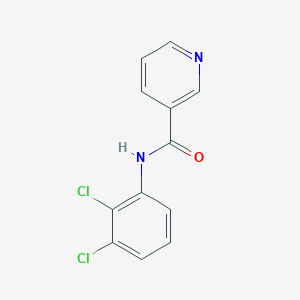
![2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B413011.png)
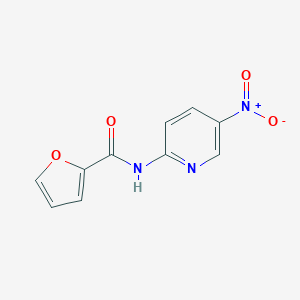
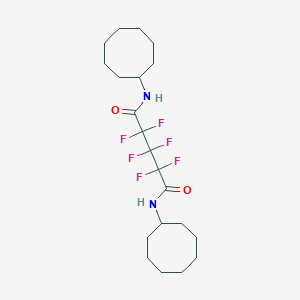
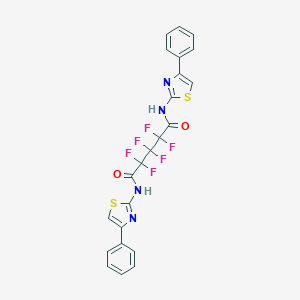
![N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide](/img/structure/B413015.png)
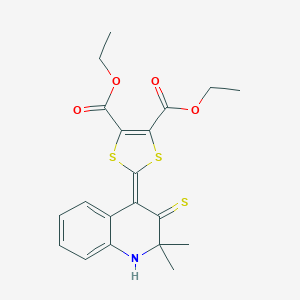

![2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413023.png)
![Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413024.png)
